Cas no 1291846-56-4 (N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)

N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a structurally complex thiophene-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its molecular architecture incorporates a 2-chlorobenzyl group, a 4-fluorophenyl moiety, and a 1H-pyrrole substituent, contributing to its unique physicochemical properties. The compound's design suggests possible bioactivity, particularly in targeting specific enzymatic or receptor interactions. Its thiophene core enhances stability and binding affinity, while the fluorophenyl group may improve metabolic resistance. This compound is of interest for further investigation in drug discovery, particularly in the development of small-molecule inhibitors or modulators for therapeutic applications. Its synthetic versatility allows for further structural modifications to optimize pharmacological profiles.
N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide structure
1291846-56-4 structure
Product Name:N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS No:1291846-56-4
MF:C22H16ClFN2OS
MW:410.891646385193
CID:5397142
Update Time:2025-05-20

N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
    • N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
    • Inchi: 1S/C22H16ClFN2OS/c23-19-6-2-1-5-16(19)13-25-22(27)21-20(26-11-3-4-12-26)18(14-28-21)15-7-9-17(24)10-8-15/h1-12,14H,13H2,(H,25,27)
    • InChI Key: WSNFLHALRRVBGY-UHFFFAOYSA-N
    • SMILES: C1(C(NCC2=CC=CC=C2Cl)=O)SC=C(C2=CC=C(F)C=C2)C=1N1C=CC=C1

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 559.9±50.0 °C(Predicted)
  • pka: 8.97±0.46(Predicted)

N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Pricemore >>

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Additional information on N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: A Comprehensive Overview

The compound N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, with CAS No. 1291846-56-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a thiophene ring, a carboxamide group, and substituents such as a 2-chlorophenylmethyl group and a 4-fluorophenyl group. The presence of these functional groups imparts distinctive electronic and steric properties to the molecule, making it a promising candidate for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of therapeutics targeting specific biological pathways. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and ability to participate in various chemical reactions. In this compound, the thiophene ring is further substituted with a 3-(1H-pyrrol-1-yl) group, which introduces additional electronic complexity and reactivity. This substitution pattern has been shown to enhance the molecule's ability to interact with biological targets, such as enzymes and receptors.

The carboxamide group in the molecule plays a crucial role in modulating its physicochemical properties. Amides are known for their stability and ability to form hydrogen bonds, which are essential for molecular recognition in biological systems. The combination of the carboxamide group with the aromatic substituents creates a versatile platform for designing molecules with tailored pharmacokinetic profiles. Recent research has demonstrated that this compound exhibits promising activity in vitro against certain enzyme targets, suggesting its potential as a lead compound in drug development.

The synthesis of N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the thiophene ring through cyclization reactions and the subsequent introduction of substituents via nucleophilic aromatic substitution or coupling reactions. The use of advanced catalysts and reaction conditions has enabled chemists to achieve high yields and selectivity in the synthesis of this complex molecule.

In terms of applications, this compound has shown potential in several areas beyond drug discovery. For instance, its electronic properties make it a candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or field-effect transistors (FETs). The thiophene moiety is well-known for its role in conjugated systems that exhibit desirable optoelectronic properties. Additionally, the presence of halogen substituents (chlorine and fluorine) can further tune the electronic characteristics of the molecule, making it suitable for advanced materials applications.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Density functional theory (DFT) calculations have been employed to study the electronic structure and reactivity of the molecule. These studies have revealed that the compound exhibits significant conjugation across its aromatic systems, which enhances its ability to absorb light and participate in redox reactions. Such findings are critical for understanding its behavior in both biological and materials contexts.

The integration of experimental and computational approaches has also facilitated the exploration of this compound's stereochemical properties. The 3D arrangement of atoms within the molecule can significantly influence its bioavailability and efficacy as a therapeutic agent. By leveraging molecular dynamics simulations, researchers have gained insights into how this compound interacts with biomolecules at atomic resolution. These studies have paved the way for rational drug design strategies aimed at optimizing both potency and selectivity.

In conclusion, N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide represents a fascinating example of how complex organic molecules can be engineered to meet diverse scientific challenges. With its unique structural features and versatile functional groups, this compound continues to be an area of active research across multiple disciplines. As new discoveries emerge, it is likely that this molecule will find even more innovative applications in fields ranging from medicine to materials science.

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